12-(NaphthaleN-2yl)benoza[a]athracene
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Overview
Description
12-(NaphthaleN-2yl)benoza[a]athracene: is a polycyclic aromatic hydrocarbon (PAH) that consists of a naphthalene ring fused to a benzo[a]anthracene structure. This compound is known for its complex aromatic system, which makes it an interesting subject for various scientific studies, particularly in the fields of organic electronics and photophysics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(NaphthaleN-2yl)benoza[a]athracene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by cyclodehydrogenation. For instance, a naphthalene derivative can undergo a Diels-Alder reaction with a suitable dienophile, followed by oxidative cyclization to form the desired polycyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often require stringent reaction conditions, including high temperatures and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12-(NaphthaleN-2yl)benoza[a]athracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
12-(NaphthaleN-2yl)benoza[a]athracene has several scientific research applications, including:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Photophysics: Its complex aromatic structure makes it a subject of interest in studies related to photophysical properties and fluorescence.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 12-(NaphthaleN-2yl)benoza[a]athracene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which are crucial in its role in organic electronics and photophysics. The compound can also undergo photoinduced electron transfer processes, making it valuable in the study of photophysical phenomena .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and similar photophysical properties.
Anthracene: A simpler PAH that serves as a building block for more complex derivatives.
Benzo[a]pyrene: Another PAH with significant research interest due to its carcinogenic properties.
Uniqueness: 12-(NaphthaleN-2yl)benoza[a]athracene stands out due to its specific structural arrangement, which imparts unique electronic and photophysical properties. Its ability to participate in various chemical reactions and its applications in advanced materials make it a compound of significant interest in scientific research .
Properties
CAS No. |
116027-92-0 |
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Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
12-naphthalen-2-ylbenzo[a]anthracene |
InChI |
InChI=1S/C28H18/c1-2-9-21-17-23(15-13-19(21)7-1)28-26-12-6-4-10-22(26)18-24-16-14-20-8-3-5-11-25(20)27(24)28/h1-18H |
InChI Key |
KGSJPDWNEZHLQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64 |
Synonyms |
12-(naphthaleN-2yl)benoza[a]athracene |
Origin of Product |
United States |
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